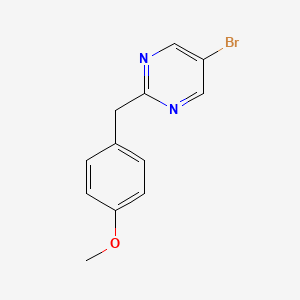

5-Bromo-2-(4-methoxybenzyl)pyrimidine

Description

Properties

Molecular Formula |

C12H11BrN2O |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

5-bromo-2-[(4-methoxyphenyl)methyl]pyrimidine |

InChI |

InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-12-14-7-10(13)8-15-12/h2-5,7-8H,6H2,1H3 |

InChI Key |

RLGALCMZYLBRKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-Bromomalonaldehyde (15 g, 0.1 mol)

- 4-Methoxybenzamidine hydrochloride (equivalent amidine derivative for 4-methoxybenzyl substituent)

- Glacial acetic acid (solvent)

- 3A molecular sieves (2 g)

Experimental Procedure

- Initial Setup: At 0 °C, 2-bromomalonaldehyde is added to 150 mL of glacial acetic acid containing 3A molecular sieves.

- Addition of Amidine: A solution of 4-methoxybenzamidine hydrochloride in acetic acid (approximately 50–60 mL) is added dropwise over 30 minutes while maintaining the temperature at 80 °C.

- Cyclization: After complete addition, the reaction mixture is heated to 100 °C and maintained for 5–8 hours. The progress is monitored by HPLC until completion.

- Work-Up: The reaction mixture is cooled to room temperature, diluted with 20 mL water, and allowed to stand for 2 hours.

- Isolation: The precipitated product is collected by suction filtration and washed with ethanol.

- Purification: The crude product is crushed and treated with dichloromethane and 5% aqueous sodium hydroxide until no solid remains. The organic layer is separated, washed with saturated brine, dried, and concentrated under reduced pressure.

- Drying: The residue is vacuum dried to yield 5-Bromo-2-(4-methoxybenzyl)pyrimidine as a solid.

Yield and Characterization

- Yield: Approximately 33–43% depending on the amidine used and reaction conditions.

- Characterization: Confirmed by ^1H NMR (400 MHz, CDCl_3), showing characteristic signals for pyrimidine protons and methoxybenzyl substituent.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight (~329.57 g/mol).

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Bromomalonaldehyde + Glacial acetic acid + 3A molecular sieves at 0 °C | Preparation of reactive intermediate |

| 2 | Dropwise addition of 4-methoxybenzamidine hydrochloride in acetic acid at 80 °C | Formation of intermediate adduct |

| 3 | Heating at 100 °C for 5–8 hours with HPLC monitoring | Cyclization to 5-bromo-2-(4-methoxybenzyl)pyrimidine |

| 4 | Work-up with water, filtration, ethanol wash | Isolation of crude product |

| 5 | Treatment with dichloromethane and 5% NaOH, washing, drying | Purification of final product |

Analytical Data and Research Results

Nuclear Magnetic Resonance (NMR) Data

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyrimidine H (2 protons) | 8.6–8.7 | Singlet | 2H | H at positions 4 and 6 of pyrimidine ring |

| Methoxy (OCH3) | 3.7–3.8 | Singlet | 3H | Methoxy group on benzyl ring |

| Benzyl CH2 | 4.5–5.0 | Singlet | 2H | Benzylic methylene attached to pyrimidine |

| Aromatic H (benzyl ring) | 6.8–7.3 | Multiplet | 4H | Aromatic protons of 4-methoxybenzyl |

Mass Spectrometry (MS)

- Molecular ion peak (M+H)^+ at m/z = 330, consistent with molecular formula C12H10BrClN2O2.

Purity Assessment

- HPLC analysis shows >95% purity after purification.

Alternative Synthetic Routes and Considerations

Use of Other Amidine Derivatives

- Substituted amidines can be used to introduce different groups at the 2-position, allowing structural diversification.

Solvent Variations

- Other acidic solvents such as mixtures of proton acids (HCl, HBr) or alcohol-proton acid mixtures may be employed to optimize yields and reaction rates.

Catalysts and Additives

- Molecular sieves are critical to remove water formed during condensation and improve yield.

- Acid catalysis by glacial acetic acid facilitates cyclization.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Values |

|---|---|---|

| Starting Material | 2-Bromomalonaldehyde | 15 g (0.1 mol) |

| Amidine | 4-Methoxybenzamidine hydrochloride | 15.6 g (0.1 mol) |

| Solvent | Glacial acetic acid | 150 mL + 50–60 mL for amidine solution |

| Temperature | Initial 0 °C, then 80 °C for addition, finally 100 °C for reaction | 0 °C → 80 °C → 100 °C |

| Reaction Time | Heating at 100 °C | 5–8 hours |

| Molecular Sieves | 3A type | 2 g |

| Yield | Isolated product | 33–43% |

| Purity | HPLC | >95% |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxybenzyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(4-methoxybenzyl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The 4-methoxybenzyl group in the target compound donates electrons via resonance, increasing pyrimidine ring electron density. In contrast, analogs like 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (trifluoromethoxy group) exhibit electron-withdrawing effects, enhancing electrophilic reactivity .

- Steric Impact: Bulky substituents (e.g., tert-butylacetylene, diphenylmethylamino) reduce reaction rates in cross-coupling reactions but improve binding specificity in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.